

# Tigapotide Efficacy Outshines Other PSP94-Derived Peptides in Preclinical Prostate Cancer Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Tigapotide |
| Cat. No.:      | B15581151  |

[Get Quote](#)

For Immediate Release

A comprehensive review of preclinical data reveals that **Tigapotide** (also known as PCK3145), a synthetic 15-amino acid peptide derived from the Prostate Secretory Protein 94 (PSP94), demonstrates superior anti-tumor efficacy compared to both the full-length PSP94 protein and other PSP94-derived peptide fragments. Experimental evidence highlights **Tigapotide**'s potential as a therapeutic agent for hormone-refractory prostate cancer through its multi-faceted mechanism of action, including the induction of apoptosis, inhibition of metastasis, and anti-angiogenic effects.

## Comparative Efficacy of PSP94-Derived Peptides

In a key study, the anti-proliferative effects of three synthetic peptides derived from different regions of PSP94 were evaluated: PCK721 (amino acids 7-21), **Tigapotide** (PCK3145, amino acids 31-45), and PCK7694 (amino acids 76-94). The results were definitive, with only **Tigapotide** demonstrating a significant reduction in tumor cell proliferation[1][2].

Furthermore, when compared to the parent protein, **Tigapotide** was found to be more potent. Studies have shown that equimolar concentrations of **Tigapotide** were more effective than PSP94 in delaying the development of experimental skeletal metastases[3][4].

# Quantitative Analysis of Tigapotide's Anti-Tumor Activity

The anti-cancer effects of **Tigapotide** have been quantified in a series of in vivo studies, primarily utilizing the syngeneic Dunning R3227 MatLyLu rat prostate cancer model. This model is particularly relevant as it mimics the progression of late-stage human prostate cancer, including the development of skeletal metastases and hypercalcemia.

## In Vivo Efficacy of Tigapotide in a Rat Prostate Cancer Model

| Treatment Group      | Dose ( $\mu\text{g}/\text{kg}/\text{day}$ ) | Outcome Measure       | Result                                                                    |
|----------------------|---------------------------------------------|-----------------------|---------------------------------------------------------------------------|
| Control (Vehicle)    | N/A                                         | Primary Tumor Volume  | Baseline                                                                  |
| Tigapotide (PCK3145) | 1                                           | Primary Tumor Volume  | Dose-dependent decrease[1][2]                                             |
| Tigapotide (PCK3145) | 10                                          | Primary Tumor Volume  | Dose-dependent decrease[1][2]                                             |
| Tigapotide (PCK3145) | 100                                         | Primary Tumor Volume  | Significant dose-dependent decrease[1][2]                                 |
| Control (Vehicle)    | N/A                                         | Skeletal Metastases   | Baseline                                                                  |
| Tigapotide (PCK3145) | 100                                         | Skeletal Metastases   | Reduction in skeletal tumor burden and delay in hind-limb paralysis[1][2] |
| Control (Vehicle)    | N/A                                         | Plasma Calcium Levels | Elevated (Hypercalcemia)                                                  |
| Tigapotide (PCK3145) | 1, 10, 100                                  | Plasma Calcium Levels | Dose-dependent reduction[1]                                               |
| Control (Vehicle)    | N/A                                         | Plasma PTHrP Levels   | Elevated                                                                  |
| Tigapotide (PCK3145) | 1, 10, 100                                  | Plasma PTHrP Levels   | Dose-dependent reduction[1]                                               |

## Mechanism of Action: A Multi-Pronged Attack on Cancer Progression

**Tigapotide**'s therapeutic effects are attributed to its ability to modulate multiple signaling pathways involved in tumor growth, invasion, and angiogenesis. One of the primary mechanisms is the induction of apoptosis in tumor cells[1][2]. Additionally, **Tigapotide** has been shown to inhibit the secretion of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for

tumor invasion and metastasis[5]. It also interferes with the VEGF signaling pathway, a key driver of angiogenesis, further impeding tumor growth.



[Click to download full resolution via product page](#)

**Fig. 1: Tigapotide's multifaceted mechanism of action.**

## Experimental Protocols

The following provides a detailed methodology for the key *in vivo* experiments cited in this comparison guide.

### In Vivo Tumor Growth and Metastasis Model

- **Animal Model:** Syngeneic male Copenhagen rats are used.
- **Cell Line:** The Dunning R3227 MatLyLu rat prostate adenocarcinoma cell line, which has been transfected to overexpress Parathyroid Hormone-related Protein (PTHrP), is utilized. This cell line is known for its ability to cause hypercalcemia and metastasize to the skeleton[3].

- Tumor Cell Inoculation:
  - For primary tumor growth assessment, MatLyLu-PTHrP cells are inoculated subcutaneously into the flank of the rats[1][3].
  - For the evaluation of skeletal metastases, tumor cells are injected directly into the left ventricle of the heart (intracardiac inoculation)[1][3].
- Treatment:
  - **Tigapotide** (PCK3145) or other PSP94-derived peptides are administered daily via intraperitoneal injections at specified doses (e.g., 1, 10, and 100 µg/kg/day)[1][2].
  - A control group receives a vehicle-only injection.
- Efficacy Assessment:
  - Primary tumor volume is measured regularly.
  - The development of skeletal metastases is monitored, often using the onset of hind-limb paralysis as a key endpoint[1][3].
  - Blood samples are collected to measure plasma levels of calcium and PTHrP.
  - At the end of the study, tumors and relevant tissues are harvested for further analysis, such as TUNEL assays to detect apoptosis[2].

[Click to download full resolution via product page](#)**Fig. 2: Workflow for in vivo assessment of Tigapotide.**

## Conclusion

The available experimental data strongly suggest that **Tigapotide** is the most promising anti-cancer agent derived from PSP94. Its superior efficacy over the full-length protein and other peptide fragments, combined with a well-defined, multi-targeted mechanism of action, positions it as a compelling candidate for further development in the treatment of advanced prostate cancer. The detailed preclinical studies provide a solid foundation for its continued investigation in clinical settings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Tigapotide Efficacy Outshines Other PSP94-Derived Peptides in Preclinical Prostate Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15581151#comparing-the-efficacy-of-tigapotide-to-other-psp94-derived-peptides>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)